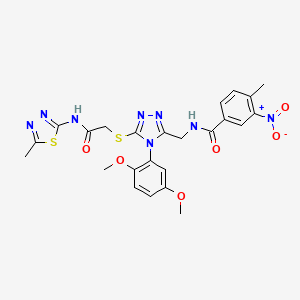

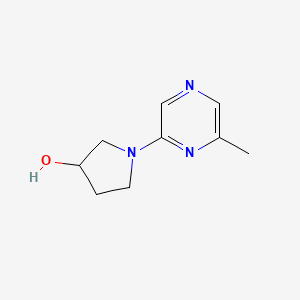

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the triazole ring, the introduction of the benzyl group, and the attachment of the carboxamide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the benzyl group, and the carboxamide group would all contribute to its overall structure. The chlorine and fluorine atoms would likely add to the compound’s polarity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The presence of the amino group, the carboxamide group, and the halogens suggest that it could participate in reactions such as substitution, condensation, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, the presence of the halogens, and the characteristics of the triazole ring would all play a role .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Structural Analysis

Research on derivatives of 1,2,4-triazoles, which share a structural resemblance with the compound , highlights the importance of intermolecular interactions in determining the properties and potential applications of these compounds. For instance, the study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles has been significant. The synthesis and characterization of biologically active 1,2,4-triazole derivatives have shown various intermolecular interactions, such as C–H⋯π and lp⋯π, which are crucial for understanding the structural and functional capabilities of these molecules. These interactions were extensively analyzed using techniques like Hirshfeld surfaces and ab initio quantum mechanical calculations, providing insights into the nature and energetics associated with these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antitumor and Antimicrobial Activities

The synthesis and crystal structure analysis of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, another structurally related compound, demonstrated its potential in inhibiting the proliferation of certain cancer cell lines (Hao, Lu, Chen, Wang, Ding, & Liu, 2017). This suggests the relevance of examining similar compounds, including N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, for antitumor activities.

Additionally, derivatives of 1,2,4-triazoles and similar heterocyclic compounds have shown significant antimicrobial activities. Synthesis and antimicrobial activities studies on new 1,2,4-triazole derivatives reveal that these compounds possess good to moderate activity against various microorganisms, indicating the potential of N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide in similar applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Enzyme Inhibition for Disease Control

The potential for enzyme inhibition by triazole derivatives, contributing to controlling diseases like Alzheimer's and diabetes, has been highlighted. A study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one demonstrated moderate enzyme inhibition potential, suggesting the value of exploring N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide for similar activities (Saleem, Rafiq, Jeong, Cho, Kim, Seo, Choi, Hong, & Lee, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chloro-4-fluorobenzyl chloride with 4-ethylphenylhydrazine to form the intermediate, which is then reacted with ethyl propiolate to form the final product.", "Starting Materials": [ "3-chloro-4-fluorobenzyl chloride", "4-ethylphenylhydrazine", "ethyl propiolate" ], "Reaction": [ "Step 1: 3-chloro-4-fluorobenzyl chloride is reacted with 4-ethylphenylhydrazine in the presence of a base such as triethylamine to form the intermediate 3-chloro-4-fluorobenzyl-4-ethylphenylhydrazine.", "Step 2: The intermediate is then reacted with ethyl propiolate in the presence of a catalyst such as copper(I) iodide to form the final product, N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |

CAS-Nummer |

1291858-09-7 |

Molekularformel |

C18H17ClFN5O |

Molekulargewicht |

373.82 |

IUPAC-Name |

N-[(3-chloro-4-fluorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H17ClFN5O/c1-2-11-3-6-13(7-4-11)22-17-16(23-25-24-17)18(26)21-10-12-5-8-15(20)14(19)9-12/h3-9H,2,10H2,1H3,(H,21,26)(H2,22,23,24,25) |

InChI-Schlüssel |

CRFDCTRDHICSSF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2375108.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)

![(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2375120.png)

![N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375123.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2375125.png)

![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)

![2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2375131.png)